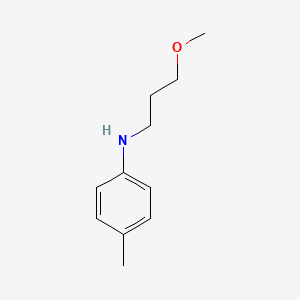

N-(3-Methoxypropyl)-4-methylaniline

Description

N-(3-Methoxypropyl)-4-methylaniline is an aromatic amine derivative characterized by a para-methyl-substituted aniline core (4-methylaniline) functionalized with a 3-methoxypropyl group at the nitrogen atom. This structure combines the electron-donating methyl group on the benzene ring with a flexible methoxy-terminated alkyl chain, influencing its physicochemical properties and reactivity. Applications of such compounds span pharmaceuticals, materials science, and coordination chemistry, as seen in cobalt complexes (e.g., ) .

Properties

IUPAC Name |

N-(3-methoxypropyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)12-8-3-9-13-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFQIYIZBFYSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of N-(3-Methoxypropyl)-4-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

N-(3-Methoxypropyl)-4-methylaniline has several significant applications in scientific research:

-

Organic Synthesis :

- It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows it to participate in diverse chemical reactions such as oxidation, reduction, and substitution reactions.

-

Biological Studies :

- The compound has potential applications in studying enzyme inhibition and receptor binding due to its structural similarities to biologically active molecules. Its ability to interact with specific molecular targets enhances its utility in pharmacological research.

-

Antimicrobial Research :

- Preliminary studies have shown that N-(3-Methoxypropyl)-4-methylaniline exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

-

Anticancer Activity :

- Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of N-(3-Methoxypropyl)-4-methylaniline on cancer cell lines, results showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic markers.

Structure-Activity Relationship (SAR)

An analysis of various derivatives highlighted that modifications to the methoxy group significantly influenced biological activity. This emphasizes the importance of structural features in determining efficacy against specific targets.

Industrial Applications

In addition to its research applications, N-(3-Methoxypropyl)-4-methylaniline is utilized in various industrial processes:

- Dyes and Pigments Production : The compound is employed in synthesizing dyes and pigments due to its ability to form stable colored complexes.

- Specialty Chemicals : Its unique chemical properties make it suitable for producing specialty chemicals used in various formulations across industries.

Biological Activity

N-(3-Methoxypropyl)-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, including enzyme inhibition and cellular effects.

N-(3-Methoxypropyl)-4-methylaniline can be synthesized through various methods, including amination reactions. For instance, a study demonstrated the successful amination of β-methoxy amides, leading to good yields of N-(3-methoxypropyl)aniline derivatives under optimized conditions . The compound's structure is characterized by a methoxy group and a propyl chain, which may influence its biological activity due to steric and electronic effects.

Enzyme Inhibition

One of the primary areas of research surrounding N-(3-Methoxypropyl)-4-methylaniline is its role as an inhibitor of specific enzymes. Notably, it has been evaluated for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for neurotransmission and is implicated in neurodegenerative diseases. The compound exhibited selective inhibition against nNOS compared to other NOS isoforms, indicating potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases .

| Enzyme | Inhibition Type | Selectivity | IC50 Value |

|---|---|---|---|

| nNOS | Competitive | High (selective over eNOS) | 12910 nM |

| eNOS | Weak inhibitor | Low | >30000 nM |

Cellular Effects

In cellular models, N-(3-Methoxypropyl)-4-methylaniline has demonstrated various effects. For example, it has been shown to influence histone acetylation levels in cancer cell lines, suggesting a role in epigenetic regulation. Specifically, low nanomolar concentrations led to increased acetylation of α-tubulin without affecting histone H3 acetylation levels, indicating selective activity towards histone deacetylase (HDAC) enzymes .

Neurodegenerative Disorders

A case study explored the neuroprotective effects of compounds similar to N-(3-Methoxypropyl)-4-methylaniline in models of neurodegeneration. The results indicated that selective nNOS inhibitors could reduce neuroinflammation and neuronal cell death, providing a foundation for further research into this compound's therapeutic potential.

Cancer Research

Another significant area of investigation involved the compound's effect on c-MYC expression in Burkitt’s lymphoma cells. Although initial findings showed that compounds targeting G-quadruplex structures could downregulate c-MYC expression, subsequent studies indicated that the mechanism might not directly involve these structures . This highlights the complexity of the compound's biological interactions and necessitates further investigation into its precise mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(3-Methoxypropyl)-4-methylaniline with structurally related compounds from the evidence:

Key Observations :

- Steric and Electronic Profiles : The 3-methoxypropyl group offers moderate steric bulk compared to adamantane derivatives (e.g., 13, 14), which are rigid and hinder rotational freedom. This impacts reactivity in cross-coupling reactions and binding affinity in biological targets .

- Synthetic Yields : Adamantane-containing analogs show variable yields (35–74%), likely due to steric challenges in Chan-Lam coupling. The methoxypropyl variant’s yield is unreported but may benefit from milder conditions due to its flexible chain .

Spectroscopic and Analytical Characterization

- NMR and Mass Spectrometry : Adamantane derivatives (13–18) were characterized via $^1$H NMR, $^13$C NMR, and MALDI-TOF, confirming regioselectivity and purity . Similar methods would apply to N-(3-Methoxypropyl)-4-methylaniline, with methoxypropyl protons appearing as distinct triplets in $^1$H NMR.

- Coordination Chemistry : ’s cobalt complex highlights the methoxypropyl group’s role in stabilizing metal centers, suggesting applications in catalysis or materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.